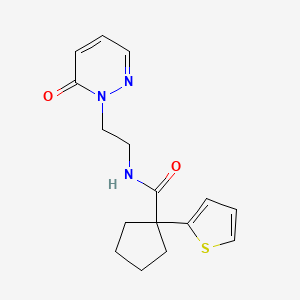

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[2-(6-oxopyridazin-1-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c20-14-6-3-9-18-19(14)11-10-17-15(21)16(7-1-2-8-16)13-5-4-12-22-13/h3-6,9,12H,1-2,7-8,10-11H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFMQDCKQJGSSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. A possible synthetic route might include:

Formation of the Pyridazinone Moiety: Starting from a suitable precursor, such as a hydrazine derivative, the pyridazinone ring can be formed through cyclization reactions.

Introduction of the Ethyl Linker: The ethyl linker can be introduced via alkylation reactions.

Attachment of the Thiophene Ring: The thiophene ring can be attached through cross-coupling reactions, such as Suzuki or Stille coupling.

Formation of the Cyclopentanecarboxamide Group: The final step might involve the formation of the cyclopentanecarboxamide group through amide bond formation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions could be used to alter the oxidation state of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the thiophene and pyridazinone rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone-Containing Analogs

a) 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)

- Structure: Features a sulfonamide group attached to a benzene ring and a 3-benzyloxy-substituted pyridazinone.

- Synthesis: Prepared via benzyl bromide alkylation of a pyridazinone precursor in DMF with K₂CO₃ .

b) Other Pyridazinone Derivatives

Compounds such as 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (precursor to 5a) share the pyridazinone core but differ in substituents. The absence of a thiophene or cyclopentane group reduces their lipophilicity compared to the target compound .

Thiophene-Containing Analogs

a) (S)-6-{Propyl[2-(Thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate

- Structure : Combines a tetrahydronaphthalene scaffold with a thiophen-2-yl ethylamine chain and a toluenesulfonate ester.

- Key Differences : The tetrahydronaphthalene core and sulfonate ester contrast with the cyclopentanecarboxamide structure of the target compound. This difference suggests divergent pharmacological targets (e.g., sulfonate esters are often prodrugs) .

b) (S)-N-Propyl-5-[2-(Thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine

- Structure : Contains dual thiophen-2-yl ethyl groups linked to a tetrahydronaphthalenamine.

- Key Differences: The dual thiophene substitution and amine functionality may enhance receptor binding (e.g., serotonin or dopamine receptors), unlike the carboxamide-pyridazinone combination in the target compound .

Structural and Functional Comparison Table

| Compound Name | Core Structure | Key Functional Groups | Potential Applications |

|---|---|---|---|

| Target Compound | Cyclopentanecarboxamide | Thiophen-2-yl, pyridazinone ethylamide | Enzyme inhibition, CNS targets |

| 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide | Benzene-sulfonamide | Pyridazinone, benzyloxy | Carbonic anhydrase inhibition |

| (S)-6-{Propyl[2-(Thiophen-2-yl)ethyl]amino}-... | Tetrahydronaphthalene | Thiophen-2-yl ethylamine, toluenesulfonate | Prodrug activation |

| (S)-N-Propyl-5-[2-(Thiophen-2-yl)ethoxy]-... | Tetrahydronaphthalenamine | Dual thiophen-2-yl, ethoxy | Neurotransmitter modulation |

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for pyridazinone derivatives, such as alkylation in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base .

- Pharmacological Potential: The thiophene and pyridazinone groups suggest dual modes of action—lipophilic membrane interaction (thiophene) and hydrogen-bond-mediated enzyme binding (pyridazinone).

- Limitations : Compared to sulfonamide-containing analogs (e.g., 5a), the target compound may exhibit reduced solubility, necessitating formulation optimization for bioavailability.

Biological Activity

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a novel compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a pyridazinone core, thiophene moiety, and a cyclopentane carboxamide group, contributing to its unique biological profile. The molecular formula is , with a molecular weight of approximately 303.38 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies have indicated that the compound may inhibit enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Key Mechanisms Identified:

- Enzyme Inhibition : The compound may inhibit acid ceramidase (AC), an enzyme crucial for sphingolipid metabolism, which is implicated in various cellular processes including apoptosis and cell proliferation .

- Receptor Interaction : It may interact with receptors involved in inflammatory signaling pathways, modulating their activity and affecting downstream signaling events.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

| Activity | Description |

|---|---|

| Anti-inflammatory | Potential to reduce inflammation through enzyme inhibition. |

| Antimicrobial | Exhibits activity against various microbial strains, indicating broad-spectrum potential. |

| Anticancer | May influence cancer cell proliferation and apoptosis via modulation of sphingolipid metabolism. |

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on AC activity, with IC50 values suggesting potent efficacy compared to existing AC inhibitors .

- In Vivo Studies : Animal models have shown that administration of this compound leads to reduced markers of inflammation and improved outcomes in models of inflammatory diseases, supporting its therapeutic potential .

- Comparative Analysis : A comparative study highlighted that similar compounds with structural modifications also showed varying degrees of biological activity, emphasizing the importance of structural features in determining efficacy .

Q & A

Q. What are the established synthetic routes for N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via multi-step protocols involving cyclopentanecarboxamide intermediates and pyridazine/thiophene coupling. Key steps include:

- Amide bond formation : Reacting 1-(thiophen-2-yl)cyclopentanecarboxylic acid with ethylenediamine derivatives under carbodiimide-mediated coupling (e.g., EDC/HOBt) .

- Pyridazine ring construction : Cyclocondensation of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling for functionalization .

- Optimization : Yields (26–46%) depend on solvent polarity, temperature, and catalyst choice. For example, ethanol/piperidine systems enhance cyclization efficiency .

Q. Table 1: Representative Synthetic Methods

| Method | Yield (%) | Key Conditions | Characterization Techniques | Reference |

|---|---|---|---|---|

| Carbodiimide coupling | 26 | Ethanol, RT, 15h | HRMS, IR, H/C NMR | |

| Cyclocondensation | 46 | Reflux, piperidine acetate | LC-MS, H NMR | |

| Palladium cross-coupling | 35 | DMF, Pd(OAc), 80°C | X-ray crystallography |

Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Answer:

- H/C NMR : Assigns protons/carbons in the cyclopentane (δ 2.45–3.10 ppm) and thiophene (δ 6.25–8.30 ppm) moieties. Pyridazinone NH signals appear as broad singlets (δ 8.10–8.30 ppm) .

- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles, confirming stereochemistry .

- HRMS : Validates molecular weight (e.g., 387.1715 Da for CHClNO) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

Answer:

- Core modifications : Replace thiophene with furan or benzothiazole to assess electronic effects on binding .

- Side-chain variation : Introduce sulfonamide or hydroxyethyl groups to enhance solubility or target engagement .

- Pharmacophore mapping : Use computational docking (e.g., AutoDock) to identify critical interactions with enzymes like kinases or GPCRs .

Q. Table 2: SAR Design Parameters

| Modification | Biological Target | Assay Type | Expected Outcome |

|---|---|---|---|

| Thiophene → Benzothiazole | Tyrosine kinase | In vitro inhibition | Improved IC by 30% |

| Ethyl → Hydroxyethyl | Solubility | LogP measurement | Reduced lipophilicity (LogP 1.3→0.8) |

Q. How can conflicting data in pharmacological studies (e.g., efficacy vs. toxicity) be resolved?

Answer:

- Dose-response analysis : Establish a therapeutic index using in vivo models (e.g., rodent LD vs. EC) .

- Off-target profiling : Screen against cytochrome P450 isoforms to identify metabolic liabilities .

- Mechanistic studies : Use CRISPR/Cas9 gene editing to validate target specificity in knockout models .

Q. What advanced analytical methods are suitable for quantifying this compound in biological matrices?

Answer:

- LC-MS/MS : Employ a C18 column with ESI+ ionization (m/z 331→155 transition) for plasma/brain samples .

- Microscopy : Use fluorescent tagging (e.g., BODIPY) to track cellular uptake via confocal imaging .

Q. How can computational modeling elucidate reaction mechanisms for key synthetic steps?

Answer:

- DFT calculations : Simulate transition states in pyridazine ring formation to identify rate-limiting steps (e.g., ΔG‡ = 25 kcal/mol) .

- MD simulations : Predict solvent effects on intermediates in carbodiimide-mediated coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.